Product packaging for Titanium(II) oxide(Cat. No.:CAS No. 12137-20-1)

Titanium(II) oxide

Cat. No.: B076027
CAS No.: 12137-20-1
M. Wt: 63.87 g/mol
InChI Key: OGIDPMRJRNCKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Titanium(II) oxide (TiO) is a highly interesting non-stoichiometric oxide of titanium, valued in research for its unique metallic conductivity and refractory properties. It crystallizes in a rock-salt structure and exhibits significant deviations from ideal stoichiometry, forming vacancies in both the titanium and oxygen sublattices, which profoundly influences its electrical and chemical characteristics. Its primary research applications include serving as a precursor in the synthesis of advanced materials, such as titanium-based composites and specialized coatings. In the field of energy storage, TiO is investigated as a potential anode material for lithium-ion batteries due to its theoretical capacity and structural stability. Furthermore, it is a subject of study in solid-state chemistry for modeling defect chemistry and in surface science for catalytic processes, particularly those requiring a strongly reducing surface. As a powerful reducing agent, it participates in metallothermic reactions. Our high-purity this compound is provided under inert conditions to ensure stability and is intended to facilitate cutting-edge research in inorganic chemistry and materials engineering. This product is strictly for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula TiO<br>OTi B076027 Titanium(II) oxide CAS No. 12137-20-1

Properties

IUPAC Name

oxotitanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/O.Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIDPMRJRNCKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Ti]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

TiO, OTi
Record name Titanium(II) oxide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Titanium(II)_oxide
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065253
Record name Titanium oxide (TiO)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.866 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12035-95-9, 51745-87-0, 12065-65-5, 12137-20-1, 12035-94-8
Record name Titanium oxide (Ti3O)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12035-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Titanium oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51745-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Titanium oxide (Ti3O5)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12065-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Titanium monoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12137-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Titanium oxide (Ti2O)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12035-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Titanium oxide (TiO)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012137201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium oxide (TiO)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Titanium oxide (TiO)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Electronic and Bonding Structures in Titanium Ii Oxide Systems

Chemical Bonding Characterization: Ionicity-Covalency Continuum in Ti-O Bonds

The nature of the chemical bond in titanium(II) oxide (TiO) is a subject of significant theoretical and experimental interest, positioning it on a continuum between purely ionic and purely covalent interactions. Ab initio cluster-model studies have been employed to dissect the ionic and covalent contributions to the bond in a series of titanium oxides. ub.eduaps.orgcapes.gov.brresearchgate.net These analyses consistently indicate that the chemical bond in TiO is predominantly ionic. ub.eduaps.orgresearchgate.net

However, the bonding is not exclusively ionic and possesses some covalent character. byjus.com The degree of covalency is observed to increase with the formal oxidation state of titanium across the series TiO, Ti₂O₃, and TiO₂. ub.eduaps.orgresearchgate.net This trend suggests that while TiO can be approximated as an ionic compound, higher oxides like TiO₂ exhibit a much more significant covalent character. ub.eduaps.orgresearchgate.net This is further supported by X-ray charge density studies on rutile (a polymorph of TiO₂), which reveal a high degree of bond covalency. capes.gov.br Theoretical techniques used to quantify this character show a clear buildup of a covalent chemical bond in rutile, whereas TiO and Ti₂O₃ are found to be substantially ionic compounds. ub.edu The analysis of the electronic structure reveals a partial charge transfer from titanium to oxygen atoms, resulting in a bonding character that is a mixture of metallic, covalent, and ionic contributions. researchgate.net

Electronic Band Structure and Density of States Analysis

The electronic structure of this compound is complex, heavily influenced by its crystal structure and stoichiometry. Investigations using X-ray photoelectron spectroscopy (XPS) and X-ray emission spectroscopy on both monoclinic and vacancy-free rock-salt phases of TiO provide detailed insights into its valence band and density of states (DOS). aps.orgcolab.ws

In the monoclinic phase, the valence band spectra show that the upper part, near the Fermi level, is primarily derived from Ti 3d states, while the lower part is composed mainly of O 2p states. aps.orgcolab.ws A key finding is the significant hybridization of titanium and oxygen states across almost the entire valence band region, with no discernible gap between them. aps.orgcolab.wscapes.gov.br The valence band of the vacancy-free rock-salt phase of TiO has been found to be wider than that of the monoclinic phase. aps.orgcolab.ws

Studies on TiO nanoparticles with a rock-salt crystal structure have identified a low energy band gap. acs.orgacs.org Specifically, nitrogen-doped TiO nanoparticles can exhibit a band gap of 1.8 eV. acs.org These nanoparticles show a significant shift in their light absorption threshold toward the visible range, which is a notable difference compared to the wider band gap of titanium dioxide (TiO₂). acs.org

The table below summarizes key findings from the electronic band structure analysis of different TiO forms.

PropertyObservationPhase / Form
Valence Band Composition Upper part: mainly Ti 3d-derived; Lower part: mostly O 2p-derived. aps.orgcolab.wsMonoclinic & Rock-salt
State Hybridization Ti and O states are hybridized over almost the full valence band. aps.orgcolab.wscapes.gov.brMonoclinic
Band Gap No gap observed between hybridized Ti-O states in the valence band. aps.orgcolab.wscapes.gov.brMonoclinic
Band Gap (Nanoparticles) 1.8 eV. acs.orgN-doped Rock-salt
Valence Band Width Wider in the vacancy-free rock-salt phase compared to the monoclinic phase. aps.orgcolab.wsRock-salt vs. Monoclinic

Defect Chemistry and Non-Stoichiometry Effects on Electronic Properties

This compound is notable for its significant non-stoichiometry, which profoundly impacts its electronic properties. The compound exists over a wide homogeneity range, typically from TiO₀.₇ to TiO₁.₃. wikipedia.org This non-stoichiometry arises from a high concentration of vacancies on both the titanium and oxygen sublattices within its defective rock-salt crystal structure. wikipedia.orgmdpi.com In stoichiometric TiO, approximately 15% of both titanium and oxygen sites are vacant. wikipedia.org

These structural vacancies are not randomly distributed under all conditions. Careful annealing of TiO can cause the vacancies to become ordered, leading to a phase transition from the cubic rock-salt structure to a monoclinic form. wikipedia.org This ordering of defects has a direct and measurable effect on the material's electronic properties, with the ordered monoclinic phase exhibiting lower electrical resistivity compared to the disordered cubic phase. wikipedia.org

The defect chemistry, particularly the presence of oxygen vacancies and resulting Ti³⁺ states, is a critical factor in determining the electronic characteristics of titanium oxides in general. rsc.org In TiO, the presence of a high, equilibrium concentration of vacancies in both cation and anion sublattices is a defining feature. mdpi.com The electronic structure is sensitive to this defect arrangement; for instance, the valence band width differs between the monoclinic phase (with ordered vacancies) and the vacancy-free rock-salt phase, which can be synthesized under high pressure and temperature. aps.orgcolab.ws The electronic structure of TiO is thus intrinsically linked to its defect chemistry, with the population and arrangement of vacancies acting as a key parameter controlling its conductive properties.

Quantum Mechanical and Ab Initio Investigations of Electron Correlation

Quantum mechanical and ab initio ("from first principles") methods are essential for understanding the complex electronic behavior in this compound, particularly the effects of electron correlation. wikipedia.org Strong electron correlation effects have been observed in TiO, evidenced by the fact that five of its six observed low-lying electronic states arise from multielectron transitions during photodetachment processes. scispace.comwpmucdn.com

Ab initio cluster-model approaches have been successfully used to explore the chemical bonding in TiO, quantifying the contributions from ionic and covalent interactions. ub.eduaps.orgresearchgate.net Furthermore, ab initio calculations have been performed to identify the low-lying electronic states of the TiO molecule, determining that the ground state (X ³Δ) electron configuration is (8σ)²(3π)⁴(9σ)¹(1δ)¹. researchgate.net

To accurately model the electronic structure, various computational techniques are employed:

Ab initio ΔSCF CI calculations: These have been used to assign the features in the photoelectron spectrum of TiO. tandfonline.com

LDA+U: This method, which adds an on-site Coulomb correction term (U) to standard density functional theory (DFT) calculations, is often used for strongly correlated systems like titanium oxides to better describe electron localization. researchgate.netmpg.de

These computational investigations provide a fundamental understanding of the electronic structure that governs the material's properties, rationalizing experimental observations and providing detailed insight into phenomena like bonding, spectral transitions, and the influence of electron correlation.

Studies of Electronic States in Molecular and Cluster Forms

The electronic states of this compound in its discrete molecular (TiO) and small cluster forms have been extensively studied, often due to their astrophysical significance, as TiO spectral bands are prominent in the atmospheres of cool M-type stars. harvard.eduastrochymist.org

Anion photoelectron spectroscopy has been a powerful tool for probing these species. Such studies on small TiOy clusters have identified six low-lying electronic states for the diatomic TiO molecule. scispace.comwpmucdn.comaip.org The electron affinity of molecular TiO was measured to be 1.30 eV. scispace.comwpmucdn.com High-resolution photoelectron spectroscopy of the TiO(X ³Δ) ground state has allowed for the assignment of the first two bands in its spectrum to the TiO⁺(X ²Δ) and TiO⁺(A ²Σ⁺) ionic states. tandfonline.com

Rotational analyses of various bands in the TiO spectrum have enabled the identification of several singlet and triplet electronic transitions and the calculation of their corresponding excitation energies. harvard.edu A comprehensive energy spectroscopic model of TiO includes numerous observed electronic states, as well as purely theoretical ones, connected by allowed spectroscopic bands. researchgate.net

The reactivity of molecular TiO, which is a function of its electronic structure, has been explored through matrix isolation infrared spectroscopy. These experiments have shown that laser-evaporated TiO molecules can react with methane (B114726) and carbon dioxide, forming intermediate complexes that can be induced to rearrange with light. nih.govacs.org

The table below presents data on some of the characterized electronic states of the TiO molecule.

State DesignationExcitation Energy (cm⁻¹)Method of Observation/AnalysisReference
¹Δ0(Common lower state) harvard.edu
¹Π11,272.77Rotational Analysis harvard.edu
¹Σ⁺17,840.60Rotational Analysis harvard.edu
X ³ΔGround StatePhotoelectron Spectroscopy tandfonline.com
A ²Σ⁺ (of TiO⁺)Adiabatic Ionization Energy: ~7.3 eVPhotoelectron Spectroscopy tandfonline.com

Advanced Spectroscopic and Microscopic Characterization of Titanium Ii Oxide

Vibrational Spectroscopy Applications

Vibrational spectroscopy serves as a powerful tool to probe the bonding and structural arrangements within titanium oxides.

Raman Spectroscopy for Crystalline Lattice and Molecular Composition Analysis

Raman spectroscopy is highly effective for identifying the different crystalline phases of titanium dioxide, such as anatase and rutile, due to their distinct spectral fingerprints. scielo.org.mxramanlife.com The technique is sensitive to the material's crystal structure and can be used for both qualitative and quantitative analysis of polymorphs. spectroscopyonline.com In crystalline materials, Raman scattering involves the inelastic scattering of light by phonons, which are quanta of crystal lattice vibrations. spectroscopyonline.com

The anatase phase of TiO2 typically exhibits Raman peaks at approximately 143, 197, 397, 516, and 638 cm-1. spectroscopyonline.comnih.gov These correspond to the Eg, Eg, B1g, B1g (and A1g), and Eg vibrational modes, respectively. spectroscopyonline.comnih.gov The rutile phase, on the other hand, shows characteristic peaks around 241, 445, and 610 cm-1. spectroscopyonline.com The number and position of these bands are dictated by the crystal's symmetry. nih.gov For instance, group theory predicts six Raman-active vibrations for the anatase structure (3Eg + 2B1g + A1g). nih.gov

The analysis of Raman spectra can also provide information on the grain size of nanoparticles. spectroscopyonline.com As the grain size decreases, the Raman bands tend to broaden and shift, a phenomenon attributed to phonon confinement. spectroscopyonline.comrsc.org This makes Raman spectroscopy a valuable, non-destructive technique for characterizing the structural and morphological properties of TiO2 nanopowders. spectroscopyonline.com

Table 1: Raman Active Modes for Anatase and Rutile Phases of TiO₂

Phase Raman Peak Position (cm⁻¹) Vibrational Mode Reference
Anatase 143 Eg spectroscopyonline.comnih.gov
Anatase 197 Eg spectroscopyonline.comnih.gov
Anatase 397 B1g spectroscopyonline.comnih.gov
Anatase 516 B1g/A1g spectroscopyonline.comnih.gov
Anatase 638 Eg spectroscopyonline.comnih.gov
Rutile 241 Multiple modes spectroscopyonline.com
Rutile 445 Eg spectroscopyonline.com
Rutile 610 A1g spectroscopyonline.com

Matrix Isolation Infrared Spectroscopy for Molecular Reaction Intermediates

Matrix isolation infrared (IR) spectroscopy is a specialized technique used to study reactive molecules and reaction intermediates. In this method, molecules of interest are trapped in an inert solid matrix, such as solid neon or argon, at very low temperatures. This isolation prevents the species from reacting with each other, allowing for their spectroscopic characterization.

Studies have shown that titanium monoxide (TiO) molecules can react with other small molecules under these conditions. For example, TiO reacts with dinitrogen (N₂) upon annealing in solid neon to form TiO(N₂)x complexes (where x = 1-4). nih.gov The TiO(η¹-NN) complex is characterized as being end-on bonded. nih.gov Similarly, the reaction of TiO with carbon dioxide (CO₂) can be initiated by visible light, leading to the formation of a titanium dioxide-carbon monoxide complex through a weakly bound TiO(η¹-OCO) intermediate. ebi.ac.ukacs.org In contrast, titanium dioxide (TiO₂) reacts with CO₂ spontaneously upon annealing to form a titanium monoxide-carbonate complex. ebi.ac.ukacs.org This technique has also been used to investigate the reactions of titanium oxides with water and methane (B114726). ebi.ac.ukresearchgate.net

Photoelectron Spectroscopy for Surface Electronic States and Composition

X-ray photoelectron spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. pku.edu.cn XPS is used to analyze the surface chemistry of a material in its as-received state, or after some treatment.

For titanium(II) oxide, XPS is employed to determine the oxidation states of titanium and oxygen on the surface of thin films. aip.orgresearchgate.net The binding energies of the Ti 2p and O 1s core levels provide this information. The Ti 2p spectrum typically shows a doublet corresponding to Ti 2p₃/₂ and Ti 2p₁/₂, and the position of these peaks indicates the oxidation state of titanium. For TiO₂, the Ti 2p₃/₂ peak is typically observed around 458-459 eV, characteristic of the Ti⁴⁺ oxidation state. researchgate.net

The O 1s spectrum can be deconvoluted into multiple peaks, which can be attributed to oxygen in the TiO₂ lattice (around 530 eV), surface hydroxyl groups (-OH), and adsorbed water molecules. researchgate.net XPS has been instrumental in studying the deposition of TiO₂ thin films, revealing details about the chemical composition and morphology during film growth. pku.edu.cn It has also been used to confirm the presence of dopants and their chemical states within the TiO₂ matrix, such as in terbium-doped TiO₂ hollow spheres. mdpi.comnih.gov

X-ray Diffraction and Scattering Techniques for Crystalline Phase Analysis

X-ray diffraction (XRD) is a primary technique for determining the crystalline phases present in a material. scirp.org It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to the crystal structure of the material.

In the context of this compound, XRD is widely used to identify the anatase, rutile, and brookite phases. thaiscience.info The anatase phase is typically identified by its main diffraction peak at 2θ ≈ 25.3° corresponding to the (101) plane, while the rutile phase shows its strongest peak at 2θ ≈ 27.4° from the (110) plane. thaiscience.infoscielo.org.mx The full width at half maximum (FWHM) of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation. scielo.org.mxnih.gov

High-temperature XRD allows for the in-situ monitoring of phase transformations. nih.gov For instance, studies have shown that the transformation of anatase to the more stable rutile phase can be influenced by factors such as temperature and the presence of dopants. scielo.org.mxnih.gov Iron doping, for example, has been found to increase the temperature at which this phase transition occurs. nih.gov

Table 2: Characteristic XRD Peaks for Anatase and Rutile Phases of TiO₂

Crystalline Phase 2θ (degrees) Miller Indices (hkl) Reference
Anatase 25.3 (101) scirp.orgscielo.org.mx
Anatase 37.8 (004) scirp.org
Anatase 48.0 (200) scirp.orgscielo.org.mx
Rutile 27.4 (110) scielo.org.mx
Rutile 36.0 (101) scielo.org.mx
Rutile 54.4 (211) scielo.org.mx

Electron Microscopy Techniques for Morphology and Microstructure Characterization (e.g., SEM, TEM, HRTEM)

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at the nanoscale.

Scanning Electron Microscopy (SEM) provides images of the sample's surface topography. bibliotekanauki.pl For this compound, SEM is used to characterize the shape and size of nanoparticles, which are often observed to be spherical. researchgate.net It can also reveal the morphology of thin films, such as the presence of compact grains with full surface coverage. saip.org.za SEM images have shown that TiO₂ nanoparticles can form conglomerates, leading to an apparent increase in particle size. amazonaws.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides information about the internal structure of the material. TEM images have been used to determine the grain size of TiO₂ nanopowders and to observe their morphology, which can be spherical or rod-like depending on the phase. thaiscience.info TEM can also be used to study the incorporation and localization of TiO₂ nanoparticles within biological systems, such as plant root cells. mdpi.com

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct imaging of the crystallographic structure of a sample at an atomic scale. HRTEM studies of TiO₂ have revealed the polycrystalline nature of nanoparticles and have been used to document the microstructural variations within films. bibliotekanauki.plnih.gov For example, HRTEM has shown that TiO₂ films produced by micro-arc oxidation can have a layered structure, with an amorphous outer layer followed by a crystalline interior. nih.gov It has also been employed to study the interface between Co metal nanoclusters and a TiO₂ matrix in doped samples. aip.org Environmental TEM (ETEM) has been used to perform in-situ studies on the formation and stability of specific TiO₂ surfaces under different conditions. acs.org

In-Situ Spectroscopic Methodologies for Reaction Monitoring

In-situ spectroscopic techniques are crucial for monitoring chemical reactions as they occur, providing real-time information about reaction intermediates and mechanisms.

Attenuated total reflection infrared (ATR-IR) spectroscopy is a powerful tool for investigating solid-liquid and gas-solid interfaces. researchgate.net It has been used to study photocatalytic reactions on TiO₂ surfaces, allowing for the detection of adsorbed species and reaction intermediates in the presence of a liquid or gas phase. researchgate.netunine.ch For example, in the photodegradation of malonic acid on a TiO₂ catalyst, oxalate (B1200264) was identified as an intermediate species on the catalyst surface. researchgate.net

In-situ Fourier-transform infrared (FTIR) spectroscopy has been applied to observe the primary intermediates of photocatalytic oxygen evolution on TiO₂ particles in aqueous solutions. acs.org By using a multiple internal reflection technique, researchers were able to detect surface species in sub-monolayer amounts. acs.org These studies identified surface hydroperoxo (TiOOH) and bridged peroxo (Ti-O-O-Ti) species as key intermediates. acs.org

High-resolution mass spectrometry has also been used for the direct monitoring of the by-products formed during the photodegradation of pollutants by TiO₂ nanocomposites. scielo.br Furthermore, in-situ high-temperature X-ray diffraction has been employed to simulate and study the kinetics of crystal transformations in real-time. nih.gov

Advanced Ion Beam Analysis for Depth Profiling and Electrochemical Mechanisms

Advanced ion beam analysis (IBA) techniques are indispensable for the non-destructive, quantitative characterization of titanium oxide thin films, including this compound (TiO). These methods provide critical information on elemental composition, film thickness, and depth distribution of constituent atoms with high precision. Furthermore, they are instrumental in elucidating the complex mechanisms governing electrochemical processes, such as oxide growth and ion transport. While much of the detailed research has been conducted on the wider titanium-oxygen system, particularly on catalytically and medically relevant titanium dioxide (TiO2), the principles and techniques are directly applicable to the study of TiO.

Rutherford Backscattering Spectrometry (RBS)

Rutherford Backscattering Spectrometry is a cornerstone IBA technique used to determine the stoichiometry and thickness of titanium oxide layers. capes.gov.brosti.govresearchgate.net By bombarding a sample with high-energy ions (typically He+) and analyzing the energy of the backscattered ions, RBS can provide a quantitative depth profile of the elements present. iancas.org.in For instance, in studies on mixed-oxide electrocatalysts, RBS has been used to reveal the enrichment of titanium oxide at the surface of the coatings. capes.gov.br The technique is sensitive enough to monitor thickness variations from 35 to 125 nm in TiO2 films, correlating them with synthesis parameters. researchgate.net In-situ RBS, performed within a specially designed electrochemical cell, allows for real-time observation of oxide growth and compositional changes under potentiostatic control, providing direct evidence for mechanisms like the point defect model. uwo.ca

Nuclear Reaction Analysis (NRA) and Medium Energy Ion Scattering (MEIS)

For the analysis of light elements like oxygen, which can be challenging for standard RBS, Nuclear Reaction Analysis (NRA) offers enhanced sensitivity. iancas.org.in NRA utilizes specific nuclear reactions between incident ions (e.g., protons, deuterons) and target nuclei. ube.fr For example, the ¹⁸O(p,α)¹⁵N reaction can be used to precisely measure the depth profile of an ¹⁸O isotope tracer within an oxide layer, achieving a depth resolution of around 20-30 nm. ilo.orgresearchgate.netiaea.org This isotopic tracing is a powerful method for studying oxidation mechanisms. uwo.casurfacesciencewestern.comresearcher.life

Combining NRA with Medium Energy Ion Scattering (MEIS) provides even greater depth resolution, on the atomic scale (sub-nanometer). surfacesciencewestern.comsanyo-si.com MEIS uses lower energy ions (~100 keV) where energy loss is maximized, enhancing depth sensitivity. surfacesciencewestern.comsanyo-si.com In seminal studies on titanium oxidation, thin titanium films were first exposed to H₂¹⁸O and subsequently anodized in a D₂¹⁶O electrolyte. uwo.casurfacesciencewestern.comresearcher.liferesearchgate.net Analysis with MEIS and NRA revealed a distinct bilayer structure of Ti¹⁶O₂/Ti¹⁸O₂/Ti, where the new oxide (containing ¹⁶O) forms at the electrolyte interface, while the original oxide layer (containing ¹⁸O) remains at the metal-oxide interface. uwo.casurfacesciencewestern.com This finding strongly supports that anodic growth is dominated by the outward migration of titanium cations through the oxide film rather than the inward movement of oxygen anions. surfacesciencewestern.comresearchgate.net

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry, particularly in its Time-of-Flight (ToF-SIMS) configuration, is another highly sensitive surface analysis technique used for depth profiling. cambridge.org It involves sputtering the sample surface with a primary ion beam and analyzing the mass-to-charge ratio of the ejected secondary ions. cambridge.org ToF-SIMS offers extremely low detection limits (ppm to ppb range) and can provide detailed chemical and molecular information from the surface and through the depth of the film. cambridge.orgnih.govacs.org

In the context of titanium oxides, ToF-SIMS depth profiling can distinguish between different oxide layers and identify trace contaminants. researchgate.netresearchgate.net For multilayer systems, such as those involving alternating layers of titanium oxide and other materials, ToF-SIMS can clearly resolve the structure. cambridge.org Studies have shown that monitoring specific secondary ions, such as TiO⁺, is crucial for tracking the oxide phase during depth profiling. researchgate.net The technique has been significantly improved by introducing gases like H₂ during analysis, which helps to reduce matrix effects and enhance the chemical sensitivity, allowing for a clearer distinction between metallic and oxide layers. nih.govacs.org

The following table summarizes the key ion beam techniques used for the characterization of titanium oxides:

TechniqueProbe ParticleDetected SignalInformation ObtainedExample Application in Titanium Oxides
Rutherford Backscattering Spectrometry (RBS) High-Energy Ions (e.g., 1-3 MeV He⁺)Backscattered primary ionsElemental composition, stoichiometry, film thickness, crystal quality (with channeling). iancas.org.inDetermining the O/Ti ratio and thickness of TiO₂ films; in-situ monitoring of electrochemical oxidation. capes.gov.brresearchgate.netuwo.ca
Nuclear Reaction Analysis (NRA) Low-to-Medium Energy Ions (e.g., p, d)Particles from nuclear reactions (α, p)Quantification and depth profiling of specific light isotopes (e.g., ¹⁸O, ¹⁴N). ube.frilo.orgresearchgate.netTracing oxygen transport during oxidation by profiling ¹⁸O isotopes to elucidate growth mechanisms. iaea.orgsurfacesciencewestern.com
Medium Energy Ion Scattering (MEIS) Medium-Energy Ions (e.g., 50-200 keV H⁺)Backscattered primary ionsHigh-resolution (atomic scale) elemental depth profiling. surfacesciencewestern.comsanyo-si.comResolving bilayer oxide structures (Ti¹⁶O₂/Ti¹⁸O₂) in isotopic labeling experiments to confirm cation-driven growth. uwo.casurfacesciencewestern.comresearcher.life
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Primary Ion Beam (e.g., Bi⁺, Cs⁺)Ejected secondary ions and ion clustersElemental and molecular composition, trace element detection, high-sensitivity depth profiling. cambridge.orgCharacterizing multilayer oxide structures and interfaces; detecting trace impurities and chemical changes after electrochemical treatment. nih.govacs.orgresearchgate.net

Mechanistic Insights into Reactivity and Catalysis Involving Titanium Ii Oxide

Surface Adsorption and Chemisorption Phenomena, Including Charge Transfer Dynamics

The interaction of molecules with the surface of titanium dioxide is a critical first step in many of its applications, including catalysis and photocatalysis. The process of adsorption can be categorized as either physisorption, involving weak van der Waals forces, or chemisorption, which entails the formation of chemical bonds between the adsorbate and the surface.

The surface of titanium dioxide is typically covered with hydroxyl groups when in contact with water. nih.gov These surface hydroxyl groups can be acidic or basic, influencing the adsorption of various molecules. nih.gov The adsorption of molecules like oxygen is often accompanied by charge transfer from the titanium dioxide to the adsorbed molecule. acs.org This charge transfer is a key aspect of the photocatalytic activity of TiO2, as it leads to the formation of reactive oxygen species. For example, the adsorption of molecular oxygen on a reduced anatase surface involves the transfer of excess electrons from Ti³⁺ defect sites to the O₂ molecule, resulting in the formation of superoxide (B77818) (O₂⁻) or peroxide (O₂²⁻) species. acs.org

Studies have shown that the adsorption of various gases on titanium dioxide surfaces is influenced by the presence of surface hydroxyl groups and adsorbed water. acs.org For example, carbon dioxide, sulfur dioxide, and nitrogen dioxide react with a significant fraction of the surface hydroxyl groups. acs.org The stability of the resulting adsorbed species is also affected by the relative humidity. acs.org

The adsorption of organic molecules, such as aldehydes and carboxylic acids, on TiO2 surfaces has also been investigated. osti.govcapes.gov.br In the case of aldehydes, their interaction with the TiO2 surface can lead to the formation of surface peroxyacyl radicals upon UV irradiation in the presence of oxygen. capes.gov.br For carboxylic acids, photo-oxidation at the TiO2 surface can proceed via carbocation intermediates. osti.gov

The nature of the TiO2 surface, including its crystal structure (anatase or rutile) and the presence of defects, plays a crucial role in adsorption and charge transfer processes. acs.orgnih.gov For instance, the anatase form is generally considered more active in photocatalysis, and its (101) surface has been a focus of theoretical studies on oxygen adsorption. acs.org

Table 1: Adsorption Characteristics on Titanium Dioxide Surfaces

Adsorbate Adsorption Mechanism Key Surface Species Influencing Factors
Oxygen (O₂) Chemisorption with charge transfer Superoxide (O₂⁻), Peroxide (O₂²⁻) Surface defects (Ti³⁺), crystal phase
Water (H₂O) Dissociative and molecular adsorption Surface hydroxyls (Ti-OH) pH, temperature
Carbon Dioxide (CO₂) Reaction with surface hydroxyls Carbonates, bicarbonates Relative humidity, surface hydroxyl density
Sulfur Dioxide (SO₂) Reaction with surface hydroxyls Sulfites, sulfates Relative humidity, surface hydroxyl density
Nitrogen Dioxide (NO₂) Reaction with surface hydroxyls Nitrates, nitrites Relative humidity, surface hydroxyl density
Organic Dyes Chemisorption via anchoring groups Dye cations Dye structure, solvent, TiO₂ energy levels
Carboxylic Acids Chemisorption Carboxylates pH, acid structure
Aldehydes Chemisorption Aldehyde-surface complexes Presence of oxygen, UV irradiation
Hydrogen Peroxide Chemisorption Peroxo species Surface coverage

Oxidation-Reduction Pathways and Associated Mechanisms

The oxidation of titanium is a complex process that can follow different rate laws depending on the temperature and oxygen pressure. scispace.com At lower temperatures, a logarithmic rate law is often observed, which is interpreted as the formation of a thin oxide film. scispace.com As the temperature increases, the oxidation can transition to a parabolic rate law, suggesting that diffusion processes, such as the diffusion of oxygen ions through the oxide scale, become rate-determining. scispace.com At even higher temperatures, a linear rate law may be observed, which can be attributed to cracking of the oxide scale and a phase boundary reaction being the rate-limiting step. scispace.com

The oxidation process involves the outward diffusion of titanium ions and the inward diffusion of oxygen ions, leading to the formation of an oxide layer that grows outwards. boisestate.edu This can sometimes result in the formation of hollow titanium dioxide tubes. boisestate.edu The initial oxide layer formed is often dense and in close contact with the underlying metal. scispace.com

Titanium dioxide can be reduced under certain conditions, leading to the formation of lower oxides such as Ti₂O₃ and TiO. The reduction of TiO₂ can be achieved by heating in a vacuum or in the presence of a reducing agent. The presence of defects, such as oxygen vacancies and titanium interstitials, plays a crucial role in the redox properties of titanium dioxide. acs.org These defects create Ti³⁺ states in the band gap, which can act as electron donors. acs.org

The interaction of gases with the TiO₂ surface can also lead to redox reactions. For instance, at room temperature, oxygen molecules can be adsorbed on the TiO₂ surface, trapping electrons and leading to the formation of ionized oxygen species. researchgate.net This process can be reversed by exposing the surface to reducing gases. researchgate.net

In the context of photocatalysis, the absorption of a photon with energy greater than the band gap of TiO₂ creates an electron-hole pair. The photogenerated holes have a strong oxidative potential and can oxidize water or organic molecules, while the electrons can reduce oxygen or other species. wikipedia.org The efficiency of these photocatalytic redox reactions is often limited by the recombination of electron-hole pairs. mdpi.com

The oxidation state of titanium in its oxides significantly influences their reactivity. Titanium(II) oxide, due to its incomplete oxidation state, is highly reactive and tends to oxidize to the more stable titanium dioxide. ontosight.ai

Table 2: Oxidation-Reduction Characteristics of Titanium and its Oxides

Process Temperature Range Rate Law Dominant Mechanism
Initial Oxidation Low Temperatures Logarithmic Oxide film formation
High-Temperature Oxidation 600-800 °C Parabolic Oxygen ion diffusion
Very High-Temperature Oxidation >850-950 °C Linear (initially parabolic) Scale cracking, phase boundary reaction
Oxygen Dissolution in Ti 800-1200 °C (short duration) - Rate-limiting step

Catalytic Reaction Mechanisms

This compound and its higher oxides, particularly TiO₂, are versatile catalysts and catalyst supports involved in a wide range of chemical transformations. ontosight.airsc.org Their catalytic activity is intrinsically linked to their surface properties, electronic structure, and interactions with other materials.

The surface of titanium dioxide possesses both Lewis and Brønsted acid sites, which play a crucial role in its catalytic activity. mdpi.comresearchgate.net The nature and concentration of these acid sites can be influenced by factors such as the crystal phase (anatase or rutile), the presence of surface hydroxyl groups, and modifications with other oxides or sulfates. researchgate.netscielo.broup.com

The surface acidity of TiO₂ is a key factor in various catalytic reactions. For instance, increasing the number and strength of acid sites can enhance the photocatalytic performance of TiO₂. researchgate.netscielo.br This can be achieved by doping with other metal oxides like WO₃ or by sulfation. researchgate.netscielo.br The acid sites can act as adsorption centers for reactant molecules and can facilitate reactions by polarizing bonds or stabilizing intermediates. For example, in the isomerization of n-butenes over rutile, both acid-catalyzed processes involving carbonium ions and base-catalyzed processes forming carbanions have been proposed. rsc.org

The active sites for catalytic reactions on TiO₂ are often associated with specific surface features. In selective catalytic reduction (SCR) of NO with NH₃ over V₂O₅–WO₃/TiO₂ catalysts, dinuclear vanadium–tungsten sites have been identified as the most active sites, possessing stronger acidity and facilitating O₂ activation. rsc.org In the context of photocatalytic hydrogen evolution over Pt/TiO₂, oxidized Pt species embedded on the TiO₂ surface, rather than metallic Pt nanoparticles, are considered the key active sites. researchgate.net For carbon oxide hydrogenation on Cu/TiO₂, bifunctional active sites involving metal sites for CO₂ dissociation and oxygen vacancies for CO activation have been proposed. nih.gov

The interaction of reactant molecules with these active sites is fundamental to the catalytic mechanism. For example, in the photocatalytic degradation of organic compounds, the adsorption of substrates and intermediates, along with the electronic interaction between TiO₂ and the adsorbates, are critical factors. researchgate.netacs.org

Table 3: Surface Acidity and Active Sites on Titanium Dioxide Catalysts

Catalyst System Reaction Key Active Sites Role of Acidity
V₂O₅–WO₃/TiO₂ Selective Catalytic Reduction of NO Dinuclear vanadium–tungsten sites Favors NH₃ adsorption
Pt/TiO₂ Photocatalytic Hydrogen Evolution Oxidized Pt species on TiO₂ surface -
Cu/TiO₂ Carbon Oxides Hydrogenation Bifunctional sites (metal and oxygen vacancies) Lewis acidic sites facilitate C-O bond dissociation
Sulfated TiO₂ Biodiesel Production, Petrochemical Processes Enhanced acid sites due to SO₄²⁻ groups Super-acidic nature drives reactions

The strong metal-support interaction (SMSI) is a phenomenon observed in supported metal catalysts, particularly with reducible oxide supports like titanium dioxide. researchgate.net This interaction can significantly alter the catalytic properties of the metal nanoparticles by modifying their electronic structure and morphology. researchgate.net

A key manifestation of SMSI is the encapsulation or decoration of the metal nanoparticles by a thin layer of the support material, which is typically induced by high-temperature reduction. nih.gov This encapsulation can suppress the adsorption of small molecules like hydrogen and carbon monoxide. researchgate.netresearchgate.net However, the SMSI can also enhance the stability of the catalyst against sintering and can improve its selectivity in certain reactions. nih.gov

The SMSI effect is not limited to nanoparticles; it has also been demonstrated for single-atom catalysts. researchgate.netnih.gov For instance, on TiO₂-supported platinum single atoms, SMSI occurs at a much higher reduction temperature compared to Pt nanoparticles. researchgate.netnih.gov Interestingly, the Pt single atoms are not covered by the TiO₂ support, and the suppression of CO adsorption is attributed to coordination saturation rather than physical blockage. researchgate.netnih.gov

The extent of SMSI can be tuned by factors such as the reduction temperature and the presence of promoters. rsc.orgresearchgate.net The interaction can lead to charge transfer between the support and the metal, influencing the catalyst's activity. researchgate.net For example, in the Fe/TiO₂ system, the SMSI is associated with the formation of a ternary oxide phase and can enhance reactivity in CO hydrogenation. researchgate.net Similarly, for Ru/TiO₂ catalysts, a strong SMSI generated through a co-reduction mechanism of a RuₓTi₁₋ₓO₂ interphase leads to enhanced activity in CO₂ methanation. acs.org

The SMSI effect has been harnessed to improve the performance of catalysts in various applications, including green organic synthesis, such as hydrodeoxygenation and hydrogenation reactions. rsc.org

Titanium oxides, particularly TiO₂, serve as effective catalysts for a variety of organic transformations, often proceeding through unique mechanistic pathways. rsc.org These reactions can be driven by photocatalysis or thermal catalysis.

In photocatalytic reactions, the mechanism typically involves the generation of electron-hole pairs in TiO₂ upon UV irradiation. wikipedia.org The highly reactive holes can directly oxidize organic substrates or oxidize water to produce hydroxyl radicals, which are powerful oxidizing agents. wikipedia.org For example, the photo-Kolbe fluorination of carboxylic acids at colloidal TiO₂ suspensions involves the photo-oxidation of the carboxylic acid to form a radical intermediate, which can then be fluorinated. osti.gov Mechanistic studies have revealed the involvement of carbocation intermediates in this process. osti.gov

The isomerization of n-butenes over rutile is another example of a TiO₂-catalyzed organic transformation. rsc.org The proposed mechanisms involve both ionic intermediates, with evidence for both base-catalyzed carbanion formation and acid-catalyzed carbonium ion processes, highlighting the amphoteric nature of the oxide surface. rsc.org

Titanium-based catalysts are also employed in more complex organic reactions. For instance, Ti(salen) complexes catalyze the asymmetric [3+2] cycloaddition of cyclopropyl (B3062369) ketones with alkenes. nih.gov Mechanistic studies, including density functional theory (DFT) calculations, have shown that the stereochemical outcome is dictated by the distortion of the catalyst, which is influenced by its chiral backbone and substituents. nih.gov This understanding has guided the development of more general and selective catalysts. nih.gov

The photocatalytic degradation of organic pollutants is a major application of TiO₂. The mechanism involves the generation of reactive oxygen species (ROS) that attack the organic molecules, leading to their mineralization. researchgate.net The adsorption dynamics of the substrates and intermediates on the TiO₂ surface are crucial for an efficient reaction system. researchgate.netacs.org

Interfacial Reactivity with Gaseous and Liquid Media

The reactivity of this compound and its higher oxides at the interface with gaseous and liquid media is fundamental to its performance in a wide array of applications, from catalysis to biocompatibility.

In gaseous environments, the surface of titanium dioxide readily interacts with various molecules. The adsorption of atmospheric gases like carbon dioxide, sulfur dioxide, and nitrogen dioxide on hydroxylated TiO₂ nanoparticle surfaces has been shown to involve reactions with the surface O-H groups. acs.org The extent of this reaction varies significantly among these gases, with nearly all hydroxyl groups reacting with NO₂ at room temperature. acs.org The presence of adsorbed water plays a crucial role in the stability of the resulting surface species, such as carbonates, sulfites, and nitrates, and can alter the hygroscopicity of the nanoparticles. acs.org

The interaction with oxygen is particularly important. At room temperature, oxygen chemisorption on TiO₂ involves charge transfer, initially forming singly ionized molecular oxygen species, followed by the formation of singly ionized atomic oxygen species and subsequent slow oxygen incorporation into the lattice. researchgate.net This process is central to the operation of TiO₂-based gas sensors. researchgate.net The reactivity of TiO₂ with aldehydes at the gas-solid interface can lead to the formation of stable peroxyacyl radicals upon UV irradiation in the presence of oxygen, demonstrating the surface's role in both initiating and propagating photooxidation. capes.gov.br

In liquid media, particularly aqueous solutions, the TiO₂ surface is hydrated, forming surface hydroxyl groups. nih.gov The acid-base properties of these groups, and thus the surface charge, are pH-dependent. nih.gov This influences the adsorption of ions and molecules from the solution. For example, in biological environments, phosphate (B84403) species can adsorb onto the TiO₂ surface, and a layer of lipoproteins and glycolipids can form. nih.gov This layered interface is critical for the biocompatibility of titanium implants. nih.gov The adsorption of proteins like fibronectin onto TiO₂ surfaces is a dynamic process, with the amount of adsorbed protein increasing with time and being influenced by the surface roughness. capes.gov.br

The interface between TiO₂ and liquid water is also the site of photocatalytic water splitting. mdpi.com The mechanism of water photo-oxidation is complex and has been the subject of extensive research. It is generally accepted that photogenerated holes at the TiO₂ surface are responsible for the oxidation of water or surface hydroxyl groups, leading to the evolution of oxygen. mdpi.com Theoretical studies suggest the formation of intermediates like surface bridging peroxo dimers. mdpi.com

The structure of the TiO₂ surface itself can be modified by its environment. For instance, first-principles calculations have shown that a single layer of titanium monoxide (TiO) can grow epitaxially on an anatase TiO₂(001) surface, and this layer can alter the surface's electronic properties and its interface with liquid water. aip.org

Table 4: Chemical Compound Information

Compound Name PubChem CID
This compound 9989115
Titanium dioxide 26042
Titanium(III) oxide 16212332
Water 962
Oxygen 977
Carbon dioxide 280
Sulfur dioxide 1119
Nitrogen dioxide 3352528
Platinum 23939
Vanadium(V) oxide 14811
Tungsten(VI) oxide 14812
Ammonia 222
Copper 23978
Iron 23925
Ruthenium 23948
n-Butene 7844
Carboxylic acid -
Aldehyde -
Ketone -
Fibronectin -
Phosphate 1061
Carbon monoxide 281
Hydrogen 967
Methane (B114726) 297
Nitric oxide 145068
Acetaldehyde 177
Hydrogen peroxide 784
Carbon 5462310
Nitrogen 947
Tungsten trioxide 14812
Titanium ethoxide 10469
Ethanol 702
Diethyl ether 3283
Cyclopropyl ketone -
Alkene -
Manganese 23932
Chromium 23976
Cobalt 23938
Zinc 23994
Tin(IV) oxide 6334867
Pyridine (B92270) 1049
2-Methoxyethanol 8177
Acetonitrile 6342
Methanol 887
Cerium(IV) oxide 73961
Silicon dioxide 24261
Molybdenum(VI) oxide 14802
Sodium 5360545
Chlorine 24526
Benzene 241
n-Hexane 8058
Argon 23986
Silver 23954
Trifluoroacetic acid 6422
Phenylacetic acid 999
Triphenylacetic acid 7903
Diphenylacetic acid 7740
Methyl red 6053-46-9
Isooctane 59072-61-4
n-Butylamine 1000
Barium sulfate 24414
Heptane 341
Sodium hydroxide (B78521) 14798
Sulfuric acid 1118
Sodium nitrate 24268
Zirconium(IV) oxide 10137
Rhodium 23947
Ethylenediaminetetraacetic acid 6049

Defect-Induced Reactivity Enhancement

Extensive research has been conducted on the defect chemistry of titanium oxides, particularly focusing on titanium dioxide (TiO₂), and its role in enhancing catalytic activity. However, there is a notable scarcity of detailed studies specifically investigating the defect-induced reactivity enhancement in This compound (TiO) .

This compound is known to exist over a wide range of compositions, denoted as TiOₓ where x can vary, indicating a high degree of non-stoichiometry. This non-stoichiometry is characterized by the presence of a significant number of structural vacancies in both the titanium and oxygen sublattices. acs.org In stoichiometric TiO, it is estimated that up to 16 atomic percent of both titanium and oxygen sites can be vacant. acs.org The distribution and ordering of these vacancies are known to strongly influence the material's physical and chemical properties. acs.org

The migration of these vacancies, particularly within dislocations and their accumulation at grain boundaries, is believed to be a critical mechanism preceding phase transitions and the formation of new phases, such as Ti₂O and Ti₂O₃, within the titanium monoxide matrix. acs.org The specific phase that precipitates depends on the initial stoichiometry of the TiO. For instance, in substoichiometric (titanium-rich) TiO, a titanium-rich phase will precipitate, whereas in superstoichiometric (oxygen-rich) TiO, an oxygen-rich phase forms. acs.org

While the influence of these defects on the structural and electronic properties of TiO is acknowledged, their direct impact on enhancing catalytic reactivity remains an area with limited exploration in the available scientific literature. The study of defect-induced reactivity has been overwhelmingly concentrated on TiO₂, where oxygen vacancies and titanium interstitials are well-established as active sites for various catalytic reactions. pnas.orgresearchgate.netrsc.orgmdpi.commdpi.comnih.govacs.orgnih.govacs.orgacs.orgfigshare.com These defects in TiO₂ are known to alter the electronic structure, enhance light absorption, and provide active sites for the adsorption and activation of reactant molecules. rsc.orgnih.govacs.org

For this compound, while it is a crucial part of the broader titanium-oxygen system, detailed investigations into how its intrinsic vacancies (both titanium and oxygen) directly enhance its catalytic performance are not extensively documented in the provided research context. The focus has been more on the structural implications of these vacancies rather than their role in promoting catalytic reactions. acs.org Therefore, a comprehensive understanding of the defect-induced reactivity enhancement in this compound necessitates further dedicated research.

Emerging Research Applications of Titanium Ii Oxide Based Materials

Heterogeneous Catalysis and Photocatalysis Research

While titanium dioxide (TiO₂) is extensively studied in catalysis, titanium(II) oxide (TiO) and its related sub-oxides are gaining attention for their unique catalytic properties.

Advanced Oxidation Processes for Pollutant Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater through oxidation via reactions with highly reactive hydroxyl radicals (·OH). membranechemicals.comwikipedia.org While research in this area is dominated by the wide-bandgap semiconductor titanium dioxide (TiO₂), some studies indicate the potential of reduced titanium oxides. brightwaterenvironmental.co.ukbrightwaterenvironmental.co.uktherodingroup.co.uk

For instance, research into photocatalysis has shown that creating oxygen vacancies in titanium oxides can enhance photocatalytic activity. frontiersin.org In one study, the synthesis of titanium oxides through a microwave plasma method resulted in a mixture of TiO₂ and titanium monoxide (TiO) nanoparticles. jst.go.jp This mixture of oxide phases is of interest for photocatalytic applications. Furthermore, nitrogen-doped titanium monoxide nanoparticles have been noted for their low energy band gap and visible light activity, which are desirable properties for photocatalysts used in AOPs. libis.be The Magnéli phase Ti₄O₇, a related sub-oxide, is also being investigated for its potential in electrochemical AOPs for wastewater treatment due to its excellent electrical conductivity and corrosion resistance. capes.gov.br

Green Organic Synthesis Applications

The quest for environmentally friendly and efficient chemical production methods has highlighted the potential of heterogeneous catalysis in green organic synthesis. While titanium dioxide is a common catalyst or support in this field, specific applications for this compound are emerging. researchgate.netorganic-chemistry.orgresearchgate.netresearchgate.netacs.org

A notable example is the use of a transition-metal-oxide monolayer catalyst composed of this compound and vanadium oxide. This combination has been shown to be effective in the selective oxidation and ammoxidation of alkylaromatics, key processes in organic synthesis. nih.gov The unique electronic structure and surface properties of TiO contribute to its catalytic activity in these selective transformations.

Hydrogen Production Methodologies

Photocatalytic and electrocatalytic water splitting to produce hydrogen is a cornerstone of future clean energy strategies. Defect-rich and non-stoichiometric titanium oxides are showing significant promise in this area. Research has demonstrated that a defect-rich metallic form of titania, specifically TiO₁.₂₃, can serve as an efficient and durable electrocatalyst for the hydrogen evolution reaction (HER) in electrochemical water splitting. aip.org The engineered defects in the titania structure enhance electro-conducting properties and provide favorable surface energetics for the reaction. aip.org

Furthermore, nitrogen-doped graphene-supported titanium monoxide has been investigated as a highly active catalytic precursor to improve the hydrogen storage properties of materials like magnesium hydride (MgH₂), addressing another key challenge in the hydrogen economy. rsc.org The electronic structure of titanium monoxide is a key factor in these applications, with studies investigating both monoclinic and vacancy-free rock-salt phases to understand their catalytic potential. arxiv.org

Advanced Electronic and Optoelectronic Devices

The distinct electronic properties of this compound and related phases are being harnessed for the development of next-generation electronic components.

Superconducting Thin Films (Contextual for related titanium oxides)

Superconductivity, the phenomenon of zero electrical resistance, is a highly sought-after property in materials for advanced electronics. While bulk titanium monoxide (TiO) is known to be a superconductor at very low temperatures (around 2.0 K), recent research on epitaxial thin films has revealed significantly enhanced superconducting properties. nih.gov

Studies on epitaxially grown cubic TiO thin films have reported a record-high superconducting transition temperature (Tc) of about 7.4 K. These films are classified as type-II superconductors. However, other research on single-crystalline stoichiometric TiO thin films observed a Tc below 0.5 K, close to that of titanium metal, suggesting that factors like stoichiometry, defects, and substrate interactions play a crucial role. cnr.it The origin of the enhanced superconductivity in some TiO films is still under investigation, with possibilities including domain boundaries or stoichiometry changes. cnr.it

Contextually, research into other reduced titanium oxides, known as Magnéli phases, has also uncovered superconductivity. Thin films of Ti₄O₇ and gamma-phase trititanium pentoxide (γ-Ti₃O₅) have been shown to be superconducting, with transition temperatures reaching 3.0 K and 7.1 K, respectively. The 7.1 K transition in γ-Ti₃O₅ is among the highest for simple titanium oxides.

Table 2: Superconducting Properties of Titanium Oxides

Compound Form Superconducting Transition Temperature (Tc) Type Citation
This compound (TiO) Polycrystalline Bulk ~2.0 K - nih.gov
This compound (TiO) Epitaxial Thin Film ~7.4 K Type-II
This compound (TiO) Single-crystalline Film < 0.5 K Type-II cnr.it
Ti₄O₇ Thin Film 3.0 K -
γ-Ti₃O₅ Thin Film 7.1 K -

Energy Conversion and Storage Systems

Fuel Cell Electrode Materials

Titanium oxides, including sub-stoichiometric forms, are being investigated as robust materials for electrodes and catalyst supports in fuel cells, particularly Solid Oxide Fuel Cells (SOFCs) and Polymer Electrolyte Fuel Cells (PEFCs). mdpi.comresearchgate.netresearchgate.net Their primary advantages include high thermal stability, corrosion resistance, and non-flammability. researchgate.net However, a major challenge is the inherently poor electrical conductivity of stoichiometric TiO₂, which researchers are addressing by creating sub-stoichiometric or Magnéli phase oxides (TiₙO₂ₙ₋₁) and by doping with other elements. mdpi.comresearchgate.net

In SOFCs, perovskite-type oxides containing titanium are explored as potential electrode materials. For example, strontium titanates-vanadates (Sr(V,Ti)O₃-δ) have been studied as fuel electrode materials. mdpi.com While these materials show moderate thermal expansion compatible with common electrolytes, their intrinsic electrocatalytic activity can be insufficient. mdpi.com Performance can be significantly improved by infiltrating the porous electrode structure with an ion-conducting phase and a nano-sized nickel catalyst. mdpi.com Another study tailored the stability of Sr₂(FeMo)O₆-δ perovskites by substituting molybdenum with titanium, creating redox-stable materials (Sr₂Fe₁.₄TiₓMo₀.₆₋ₓO₆-δ) that are promising as SOFC anodes. nih.gov

For PEFCs, which operate in corrosive acidic conditions, the stability of titanium oxide is a major asset. researchgate.net Niobium-added titanium oxide (Nb-TiO₂) has been developed as a durable catalyst support for platinum nanoparticles, enhancing the oxygen reduction reaction (ORR) activity. researchgate.net Researchers have successfully prepared Nb-TiO₂ supports with desired surface areas and conductivities by carefully controlling the niobium content and heat treatment conditions. researchgate.net Furthermore, novel precious-metal- and carbon-free cathodes based on titanium-niobium oxides have demonstrated superior durability, indicating a path toward more cost-effective and stable fuel cells. researchgate.net Magnéli phase Ti₄O₇, in particular, has received significant attention due to its excellent electrical conductivity and electrochemical stability, making it a promising electrode material. mdpi.com

Battery Component Research

Titanium oxide is a promising anode material for the next generation of rechargeable batteries, including lithium-ion (LIBs) and sodium-ion (SIBs) batteries. tdma.inforsc.orgresearchgate.net Its appeal lies in its low cost, abundance, non-toxicity, and structural stability during ion insertion/extraction, which can lead to a long cycle life. tdma.inforesearchgate.netresearchgate.net The primary drawback of TiO₂ is its poor electrical conductivity, which limits its rate capability and practical specific capacity. rsc.orgresearchgate.net

In the context of LIBs, anatase TiO₂ is widely studied. It undergoes a reversible reaction with lithium, with Ti⁴⁺ being reduced to Ti³⁺ during discharge. nih.gov However, its practical capacity is often lower than the theoretical value of 335 mAh g⁻¹. nih.gov Research into "beyond lithium" technologies has also explored titanium oxide. For instance, creating deliberate defects in the TiO₂ structure can provide space for multivalent ions like magnesium and aluminum, potentially increasing battery storage capacity by two to three times compared to conventional LIBs. tdma.info For SIBs, anatase TiO₂ is also considered a promising anode material due to its suitable working voltage and 2D diffusion paths for sodium ions. researchgate.net Enhancing the performance of TiO₂-based electrodes for SIBs involves similar strategies as for LIBs, such as adding conductive agents and controlling morphology. researchgate.net

Table 2: Research Highlights for Titanium Oxide in Battery Applications

Battery TypeTiO₂ RoleResearch FocusKey FindingsReference
Multivalent-ionNegative ElectrodeIntroducing defects into TiO₂ structureAllows for insertion of multivalent ions (e.g., Mg, Al), potentially doubling or tripling energy storage. tdma.info tdma.info
Lithium-ion (LIB)Anode MaterialNanostructuring (nanoparticles, nanotubes, etc.) and forming composites. rsc.orgImproves conductivity and electrochemical performance, though practical capacity is limited by Li-Li repulsion. rsc.orgnih.gov rsc.orgnih.gov
Sodium-ion (SIB)Anode MaterialImproving kinetics and stability through morphology control and conductive additives. researchgate.netAnatase TiO₂ offers stable structure and suitable voltage platform for Na-ion storage. researchgate.net researchgate.net

Nanomaterial Integration in Advanced Analytical Techniques (e.g., SERS Substrates)

Titanium oxide nanomaterials are being effectively integrated into advanced analytical techniques, most notably as substrates for Surface-Enhanced Raman Scattering (SERS). researchgate.netnih.gov SERS is a powerful technique that can detect molecules at very low concentrations. While traditional SERS substrates are made of noble metals like gold (Au) or silver (Ag), TiO₂ nanostructures serve as an excellent platform to support these plasmonic nanoparticles. researchgate.netresearchgate.net

The primary strategy involves creating TiO₂ nanostructures, such as nanotubes or nanograss, and then depositing a layer of Ag or Au nanoparticles on top. researchgate.netnih.gov The TiO₂ support offers several advantages: it allows for the uniform distribution of the metal nanoparticles, which is crucial for reproducible SERS signals, and its high surface area increases the density of "hot spots" where the electromagnetic field is strongly enhanced. researchgate.netresearchgate.net The dimensions of the TiO₂ nanostructures can be precisely tuned during synthesis (e.g., via anodic oxidation) to optimize the SERS performance. researchgate.netnih.gov Research has shown that such composite substrates can achieve significant SERS enhancement factors, allowing for the detection of probe molecules like pyridine (B92270) at concentrations as low as 10⁻¹² M. researchgate.netnih.gov

Beyond acting as a passive support, TiO₂ can also participate in the enhancement mechanism through a process known as "borrowing SERS activity" or chemical enhancement. researchgate.netmdpi.com This involves charge-transfer interactions between the semiconductor (TiO₂) and the adsorbed molecule, which can further boost the Raman signal. mdpi.com Excitingly, recent research has explored the use of titanium sub-oxides directly as SERS-active materials. For example, quasi-metallic γ-Ti₃O₅, created by reducing TiO₂ microspheres, has demonstrated a 10,000-fold increase in SERS sensitivity compared to its TiO₂ counterpart, with a detection limit down to 10⁻¹⁰ M. mdpi.com This opens up new avenues for developing low-cost, non-noble metal SERS substrates. mdpi.com

Materials for Extreme Environments, Including Nuclear Applications

Titanium alloys and their oxides are crucial materials for applications in extreme environments, including the nuclear power industry, due to their high mechanical strength, corrosion resistance, and low cross-section for neutron activation. ijcsi.pro

In the primary water circuits of light-water nuclear reactors, a protective oxide layer naturally forms on the surface of titanium alloy components. ijcsi.pro This layer is typically 5-30 microns thick and is composed mainly of titanium dioxide, in the form of rutile and anatase. ijcsi.pro The surface of this film may also feature individual crystallites of iron-titanium mixed oxides like ilmenite (B1198559). ijcsi.pro While this oxide film is protective, it can also become a site for radioactive contamination through the co-precipitation and sorption of radioactive isotopes from the coolant. ijcsi.pro Therefore, understanding the formation and properties of these oxide films is critical for developing effective decontamination procedures. ijcsi.pro

Research is also focused on developing new materials with enhanced radiation resistance. One study investigated tungsten-based composites dispersed with small titanium or titanium oxide nanoparticles (W-TiC composites) for use in high-irradiation environments like accelerator targets or fusion reactor components. crimsonpublishers.com When irradiated up to 0.66 displacements per atom (dpa) at 500 °C, these materials showed no significant irradiation hardening, a common issue where materials become brittle after radiation exposure. crimsonpublishers.com This exceptional resistance to radiation damage suggests that dispersing titanium oxide nanoparticles within a robust matrix is a promising strategy for creating materials for future nuclear and high-energy physics applications. crimsonpublishers.com Additionally, the production of specific radioisotopes for medical applications can involve titanium oxide targets. For example, the radioisotope Scandium-47 (⁴⁷Sc), which has therapeutic potential, can be produced by irradiating a titanium target with fast neutrons via the ⁴⁷Ti(n,p)⁴⁷Sc nuclear reaction. researchgate.net

Theoretical and Computational Modeling of Titanium Ii Oxide

Density Functional Theory (DFT) for Structural Optimization, Stability, and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively used to predict the structural, stability, and electronic properties of materials like Titanium(II) oxide.

DFT calculations have been employed to determine the optimized lattice parameters, bulk modulus, and cohesive energies of TiO, which are essential for understanding its structural stability. First-principles calculations using DFT have shown that various titanium oxides, including TiO, exhibit anisotropic elasticity in different crystallographic directions. researchgate.net The electronic properties, such as the band structure and density of states (DOS), are also critical. While studies on TiO2 are more common, showing its wide bandgap semiconductor nature core.ac.ukaip.org, similar principles are applied to TiO to understand its metallic or semiconducting behavior. The choice of exchange-correlation functional, such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), can influence the accuracy of these predictions. core.ac.ukaip.orgpreprints.org For instance, in studies of TiO2, GGA has been noted to provide bandgap predictions in close agreement with experimental results. preprints.org

Table 1: Calculated Properties of Titanium Oxides from DFT

Property TiO Ti2O3 TiO2
Young's Modulus (GPa) > Ti2O researchgate.net < TiO2 researchgate.net > Ti2O3 researchgate.net
Theoretical Hardness Highest among TixOy researchgate.net Lower than TiO, Ti2O, TiO2 researchgate.net Lower than TiO, Ti2O researchgate.net

Ab Initio and Cluster Model Approaches for Chemical Bonding and Local Properties

Ab initio methods, which are based on first principles without empirical parameters, are used to study the chemical bonding and local properties of TiO. The ab initio cluster-model approach, in particular, has been instrumental in analyzing the nature of the chemical bond in titanium oxides. ub.eduresearchgate.netaps.org

This approach has been used to investigate the transition from ionic to covalent bonding across different titanium oxides. ub.eduresearchgate.netaps.orgcapes.gov.br Studies have shown that as the oxidation state of titanium increases, the covalency of the Ti-O bond also increases. ub.eduresearchgate.netaps.org While TiO can be approximated as a predominantly ionic compound, TiO2 is considered to be more covalent. researchgate.netaps.org These methods allow for the quantification of the degree of ionic character by analyzing the electronic structure of finite cluster models representing the local environment within the crystal. ub.eduresearchgate.net High-level ab initio calculations have also been used to predict properties like ionization energies and bond dissociation energies for TiO and its cation. acs.org

Molecular Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of TiO, MD simulations are valuable for understanding interfacial interactions, for example, between TiO surfaces and other materials.

While much of the research focuses on Titanium dioxide (TiO2) due to its wide applications, the principles and methods are applicable to TiO. MD simulations have been used to investigate the interaction between peptides and TiO2 surfaces, which is crucial for biomedical applications like orthopedic implants. nih.gov These simulations can reveal how factors like crystal structure, surface defects, and the presence of an aqueous environment affect adsorption at an atomistic level. nih.gov Reactive force fields, such as ReaxFF, can be used in MD simulations to study the chemical reactivity at interfaces, for instance, the dissociation of water molecules on titanium oxide nanoparticles. cambridge.orgresearchgate.net Such simulations provide insights into how nanoparticles interact and aggregate in different media. researchgate.net

Prediction of Novel Crystal Structures and Polymorphs

Computational methods are increasingly used to predict new, stable, or metastable crystal structures and polymorphs of materials. For titanium oxides, these predictive studies can uncover novel phases with potentially unique properties.

Techniques combining evolutionary algorithms with first-principles calculations have been successful in predicting new crystal structures for titanium oxides. acs.orgresearchgate.net These methods search for low-energy crystal structures based on the principles of DFT. acs.org For TiO2, such approaches have not only reproduced known polymorphs like rutile and anatase but have also identified new potential structures. rsc.orgrsc.org The prediction of novel polymorphs is crucial as different crystal structures can exhibit vastly different electronic and mechanical properties. royalsocietypublishing.org For instance, studies have predicted new high-pressure phases of TiO2 with low band gaps, suggesting potential for new applications in electronics and photocatalysis. researchgate.net

Thermodynamic and Mechanical Property Calculations (e.g., Elasticity, Thermal Expansion)

First-principles calculations based on DFT are a cornerstone for predicting the thermodynamic and mechanical properties of materials like TiO. These calculations provide data that can be difficult or expensive to obtain experimentally.

The elastic properties, including bulk modulus, shear modulus, Young's modulus, and Poisson's ratio, can be calculated from the elastic constants derived from DFT. researchgate.netresearchgate.net For TiO, calculations have shown it possesses a higher Young's modulus and theoretical hardness compared to other common titanium oxides like Ti2O3 and TiO2. researchgate.net The ductility or brittleness of a material can be evaluated using criteria such as the Pugh's modulus ratio (B/G). researchgate.net Thermodynamic properties like the linear thermal expansion coefficient can be estimated using the quasi-harmonic approximation (QHA). researchgate.netmdpi.com The calculated thermal expansion for TiO is 8.22 x 10⁻⁶ K⁻¹. researchgate.net Other properties such as heat capacity and Debye temperature can also be computed, providing a comprehensive understanding of the material's behavior under different thermal conditions. nih.govnajah.edu

Table 2: Calculated Mechanical Properties of Titanium Oxides

Property TiO Ti2O3 TiO2 Ti2O Ti3O
Pugh's Modulus Ratio (G/B) 0.382 researchgate.net 0.498 researchgate.net 0.443 researchgate.net - 0.457 researchgate.net
Poisson's Ratio 0.330 researchgate.net - - - -

| Ductility Nature | Brittle researchgate.net | Ductile researchgate.netresearchgate.net | Brittle researchgate.net | - | Ductile researchgate.net |

Multi-Scale Modeling Approaches for Material Evolution and Properties

Multi-scale modeling is a computational strategy that bridges different length and time scales to predict material properties and behavior. dokumen.pubresearchgate.net This approach is essential for understanding complex phenomena where processes at the atomic level influence macroscopic properties.

For titanium oxides, multi-scale modeling can connect electronic structure calculations (like DFT) with larger-scale methods such as molecular dynamics and continuum models. dtic.mil For example, a multi-scale thermodynamic model can be used to investigate how environmental factors like pH affect the shape, phase stability, and evolution of titanium dioxide nanoparticles. researchgate.net Such models integrate data from DFT calculations (e.g., surface energies) into a larger thermodynamic framework. researchgate.netmdpi.com This allows for the prediction of how material microstructures evolve during processes like synthesis or under operational conditions, which is critical for designing materials with specific functionalities. researchgate.netmdpi.com

Future Research Trajectories and Current Challenges in Titanium Ii Oxide Science

Scalability and Economic Viability of Advanced Synthesis Methods

The transition of Titanium(II) oxide from a laboratory curiosity to a commercially viable material hinges on the development of scalable and economically feasible synthesis methods. Current laboratory-scale production often relies on high-temperature reduction of titanium dioxide (TiO₂) with titanium metal at temperatures around 1500 °C, or mechanochemical processes involving the ball milling of titanium and titanium dioxide powders. chemicalbook.comresearchgate.net While effective in producing small quantities of TiO, these methods present significant challenges for large-scale industrial production.

High-temperature processes are energy-intensive, contributing to high production costs. entrepreneurindia.co Moreover, achieving precise stoichiometric control over large batches to produce TiO with consistent properties remains a hurdle. Mechanochemical synthesis, while offering a lower-temperature alternative, can introduce impurities from the milling media and may require lengthy processing times to achieve a single-phase product. researchgate.net

Future research must focus on developing novel synthesis routes that are not only scalable but also cost-effective. This could involve exploring alternative reducing agents, investigating lower-temperature synthesis pathways such as hydrothermal methods, or optimizing existing processes to improve energy efficiency and product yield. nih.gov A thorough techno-economic analysis of promising synthesis methods is crucial to identify the most viable routes for industrial-scale production.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodAdvantagesChallenges for Scalability and Economic Viability
High-Temperature Reduction High purity productHigh energy consumption, difficult to control stoichiometry in large batches.
Mechanochemical Synthesis Lower temperature processPotential for contamination, long processing times, scalability can be an issue.
Hydrothermal Synthesis Potentially lower energy, good control over nanostructureOften produces hydrated or precursor phases requiring further processing. nih.gov

Long-Term Stability and Performance Optimization in Various Environments

A critical aspect for the practical application of this compound is its long-term stability and performance under diverse environmental conditions. The inherent non-stoichiometry of TiO, with a composition range from approximately TiO₀.₇ to TiO₁.₃, is due to vacancies in both the titanium and oxygen sublattices. wikipedia.org This defect structure significantly influences its properties but also raises questions about its stability over time, particularly in the presence of oxygen and moisture.

Research is needed to understand the degradation mechanisms of TiO in different atmospheres and at various temperatures. For instance, the oxidation of TiO to higher titanium oxides like TiO₂ can alter its desirable electronic and optical properties. Studies on the corrosion resistance of TiO in various aqueous environments, including acidic and alkaline solutions, are also essential for applications in coatings and biomedical implants. nih.gov

Furthermore, optimizing the performance of TiO-based materials, such as thin films and coatings, requires a deep understanding of how processing parameters affect their long-term stability. researchgate.netkoreascience.krresearchgate.netafricaresearchconnects.comufpr.br Future investigations should focus on developing protective coatings or surface modifications to enhance the environmental resilience of this compound without compromising its functional properties. Ab initio search methods combined with quasiharmonic approximation have revealed that vacancy-free hexagonal phases of TiO are the most stable at relatively low temperatures over a wide pressure range, suggesting that phase stability is a key area for further exploration. arxiv.org

Rational Design of this compound-based Materials with Tailored Properties

The unique electronic structure of this compound, characterized by its metallic conductivity and weak paramagnetism, offers exciting possibilities for the rational design of materials with tailored properties. aip.orgaip.org The ability to control the concentration of titanium and oxygen vacancies provides a powerful tool for tuning its electronic, optical, and magnetic characteristics.

Computational modeling and simulation will play a pivotal role in guiding the experimental design of novel TiO-based materials. nih.govresearchgate.net Density functional theory (DFT) calculations can be employed to predict the effects of doping with other elements or creating composite structures on the material's properties. This computational-driven approach can accelerate the discovery of materials with enhanced performance for specific applications, such as catalysis, energy storage, and electronics. nih.gov

Future research should focus on establishing clear relationships between the synthesis parameters, the resulting defect structure, and the final material properties. This will enable a more predictable and controlled approach to materials design. The development of advanced characterization techniques to precisely probe the local atomic and electronic structure of non-stoichiometric TiO will be crucial in this endeavor.

Integration with Hybrid Systems for Enhanced Functionality

The integration of this compound into hybrid systems and composites holds immense potential for creating materials with enhanced and often synergistic functionalities. By combining TiO with other materials, such as polymers, carbon-based nanostructures, or other metal oxides, it is possible to develop novel materials with a broad range of applications.

For example, TiO-polymer composites could offer a combination of mechanical flexibility and electrical conductivity. The incorporation of TiO nanoparticles into conductive polymer matrices could lead to new materials for flexible electronics and sensors. Similarly, hybrid systems of TiO with graphene or carbon nanotubes could exhibit enhanced electrochemical performance for applications in batteries and supercapacitors. who.int

The development of synthetic strategies to control the interface between TiO and the other components of the hybrid system is a key challenge. mdpi.com A well-defined interface is crucial for efficient charge transfer and for achieving the desired synergistic effects. Future research should explore various surface modification techniques and synthesis methods to create robust and functional TiO-based hybrid materials. researchgate.netresearchgate.net The development of smart coatings on titanium implants that can release therapeutic agents like carbon monoxide represents an innovative direction for TiO-based hybrid systems in biomedical applications. nih.govnih.govjove.com

Addressing Environmental and Health Implications from a Research Perspective (e.g., mechanisms of toxicity)

As with any emerging material, a thorough understanding of the potential environmental and health implications of this compound is paramount for its responsible development and application. While extensive research has been conducted on the toxicity of titanium dioxide (TiO₂) nanoparticles, there is a significant knowledge gap regarding the specific effects of TiO. who.intscispace.comejbio.orgresearchgate.netnih.govtheguardian.comfrontiersin.orgsemanticscholar.orgnih.govsciengine.com

It is crucial to investigate the potential toxicity of TiO nanoparticles, including their interactions with biological systems at the cellular and molecular levels. Research should focus on understanding the mechanisms of toxicity, such as the potential for oxidative stress, inflammation, and genotoxicity. These studies should consider various exposure routes and the influence of particle size, surface chemistry, and non-stoichiometry on the biological response.

From an environmental perspective, the lifecycle of TiO-based materials needs to be assessed. This includes studying their fate and transport in different environmental compartments, such as soil and water, and their potential impact on various organisms. A proactive research approach to address these environmental and health questions will be essential for ensuring the safe and sustainable use of this compound in future technologies.

Exploration of Novel Quantum Phenomena in Reduced Titanium Oxides

The non-stoichiometric nature and the presence of a high concentration of vacancies in this compound create a unique electronic environment that is ripe for the exploration of novel quantum phenomena. wikipedia.org The metallic behavior of TiO arises from the significant overlap of the titanium 3d orbitals, which is facilitated by the defect structure. aip.orgaip.org

Future research could focus on investigating phenomena such as superconductivity at higher temperatures in carefully engineered TiO structures. The interplay between electron correlations, lattice defects, and the electronic properties of TiO could lead to the discovery of exotic electronic and magnetic states. scispace.comsheetmetalmasion.com

The study of quantum confinement effects in TiO nanostructures, such as quantum dots and nanowires, is another promising avenue of research. By controlling the size and dimensionality of the material, it may be possible to tune its electronic and optical properties in ways that are not achievable in the bulk material. Advanced spectroscopic and microscopic techniques will be indispensable for probing these quantum phenomena at the nanoscale.

Q & A

Q. What are the key methodological considerations for synthesizing phase-pure titanium(II) oxide (TiO) in laboratory settings?

Synthesis of TiO requires strict control of reducing conditions to avoid oxidation to TiO₂ or higher oxides. A common approach involves carbothermal reduction of TiO₂ under inert atmospheres (Ar or N₂) at 1000–1200°C, monitored via thermogravimetric analysis (TGA) to track oxygen loss . Post-synthesis, X-ray diffraction (XRD) should confirm the cubic (B1) structure of TiO, while energy-dispersive X-ray spectroscopy (EDS) verifies stoichiometry. Contamination risks from intermediates (e.g., Ti₃O₅) necessitate iterative refinement of temperature and gas flow rates .

Q. How can researchers validate the electronic structure of TiO using spectroscopic techniques?

Ultraviolet-visible (UV-Vis) spectroscopy and X-ray photoelectron spectroscopy (XPS) are critical. UV-Vis absorption edges near 480 nm correlate with TiO’s bandgap (~2.6 eV), while XPS Ti 2p peaks at ~454 eV (Ti²⁺) distinguish it from Ti³⁺ (TiO₂) or metallic Ti . Synchrotron-based soft X-ray absorption spectroscopy (sXAS) at the Ti L-edge further resolves unoccupied d-orbital states, clarifying hybridization effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reported magnetic properties of TiO?

Discrepancies in magnetic susceptibility data (e.g., paramagnetic vs. diamagnetic behavior) often arise from oxygen non-stoichiometry or defect-mediated interactions. To address this:

  • Perform neutron diffraction to map magnetic ordering and identify antiferromagnetic coupling.
  • Use Mössbauer spectroscopy (with Fe-doped TiO) to probe local magnetic environments.
  • Cross-reference with computational models (DFT+U) to assess defect impacts .

Q. How can computational methods improve the design of TiO-based catalysts for redox reactions?

Density functional theory (DFT) simulations should model surface oxygen vacancies and their role in adsorbate activation (e.g., CO oxidation). Key steps:

  • Optimize slab models of TiO(100) and (110) surfaces using VASP or Quantum ESPRESSO.
  • Calculate adsorption energies of intermediates (e.g., O*, CO*) to identify active sites.
  • Validate predictions with in situ Raman spectroscopy or temperature-programmed desorption (TPD) .

Q. What experimental frameworks address challenges in stabilizing TiO under ambient conditions?

TiO oxidizes rapidly in air, requiring inert-atmosphere gloveboxes (<1 ppm O₂/H₂O) for handling. For long-term stability:

  • Encapsulate TiO nanoparticles in graphene matrices via chemical vapor deposition (CVD).
  • Characterize passivation efficacy using time-resolved XRD and electrochemical impedance spectroscopy (EIS) .

Methodological Guidelines

  • Data Validation : Cross-check XRD results with Rietveld refinement to quantify phase impurities. Pair with TGA-MS to correlate mass loss with oxide reduction steps .
  • Literature Review : Use databases like Web of Science and Science Direct with keywords "this compound electronic properties" or "TiO synthesis defects", filtering for studies post-2020 to prioritize recent advancements .
  • Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to isolate variables (e.g., synthesis atmosphere, precursor purity) causing divergent results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.